7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
CAS No.: 955686-19-8
VCID: VC8454886
Molecular Formula: C16H16ClN3O2S3
Molecular Weight: 414 g/mol
* For research use only. Not for human or veterinary use.
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Description |
7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research. Synthesis MethodsThe synthesis of 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves several key steps:
Biological ActivityResearch indicates that compounds similar to 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole exhibit promising biological activities: Antimicrobial ActivityStudies have shown that benzo[d]thiazole derivatives possess antimicrobial properties against various bacterial strains. The presence of the thiophenesulfonyl moiety may enhance these effects by improving solubility and bioavailability. Anticancer PotentialThe compound's structure suggests potential anticancer activity, particularly due to its ability to interact with cellular targets involved in cancer progression. Preliminary assays indicate that derivatives of this class may inhibit tumor cell proliferation. Research Findings and Data Tables
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CAS No. | 955686-19-8 | ||||||||||||||||||||
Product Name | 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole | ||||||||||||||||||||
Molecular Formula | C16H16ClN3O2S3 | ||||||||||||||||||||
Molecular Weight | 414 g/mol | ||||||||||||||||||||
IUPAC Name | 7-chloro-4-methyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole | ||||||||||||||||||||
Standard InChI | InChI=1S/C16H16ClN3O2S3/c1-11-4-5-12(17)15-14(11)18-16(24-15)19-6-8-20(9-7-19)25(21,22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3 | ||||||||||||||||||||
Standard InChIKey | CTJBXJVYUMMQJJ-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | ||||||||||||||||||||
Canonical SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | ||||||||||||||||||||
PubChem Compound | 16938002 | ||||||||||||||||||||
Last Modified | Aug 20 2023 |
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